molecular formula C21H24O2S B11950536 {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene CAS No. 73301-21-0

{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene

Cat. No.: B11950536
CAS No.: 73301-21-0
M. Wt: 340.5 g/mol
InChI Key: GPYUHTUELILMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE is an organic compound with the molecular formula C21H24O2S and a molecular weight of 340.488. This compound is notable for its unique structure, which includes a phenylsulfonyl group attached to a cyclohexene ring, further connected to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE typically involves the reaction of 3,4-dimethylcyclohex-3-en-1-ylmethanol with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying sulfonyl group chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which [[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclohexene and benzene rings provide structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [3-[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]PROPYL]SULFANYL)BENZENE
  • [3,4-DIMETHYL-3-CYCLOHEXEN-1-YL)SULFONYL]BENZENE
  • [4-METHYL-3-CYCLOHEXEN-1-YL)SULFONYL]BENZENE

Uniqueness

[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties

Biological Activity

The compound {[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene (CAS Number: 12563970) is a member of the benzenesulfonamide family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its structure-activity relationship (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24O2SC_{21}H_{24}O_{2}S, with a molecular weight of approximately 356.48 g/mol. The structural representation indicates the presence of a benzenesulfonyl group attached to a dimethylcyclohexene moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing benzenesulfonamide functionalities exhibit significant anti-inflammatory properties. For instance, in a study evaluating various benzenesulfonamides, certain derivatives demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at specific concentrations . This suggests that the sulfonamide group plays a pivotal role in mediating anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. For example:

  • E. coli : Minimum Inhibitory Concentration (MIC) was found to be 6.72 mg/mL .
  • S. aureus : MIC was recorded at 6.63 mg/mL .
  • Compounds derived from similar structures showed comparable or superior activity against other pathogens like Pseudomonas aeruginosa and Candida albicans .

Antioxidant Activity

The antioxidant potential of benzenesulfonamide derivatives has been highlighted in several studies. Compounds similar to this compound have shown IC50 values comparable to standard antioxidants like Vitamin C, indicating their effectiveness in reducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the benzenesulfonyl group is crucial for enhancing both antimicrobial and anti-inflammatory activities. Modifications to the cyclohexene moiety can lead to variations in potency and selectivity towards specific biological targets .

Compound StructureBiological ActivityMIC (mg/mL)IC50 (mg/mL)
This compound Antimicrobial6.72 (E. coli)0.3287 (Antioxidant)
Compound 4a Anti-inflammatory-0.2090 (Vitamin C)
Compound 4d Antimicrobial6.72 (E. coli)-

Case Studies

A recent study focused on synthesizing and evaluating various benzenesulfonamide derivatives revealed promising results for new therapeutic agents targeting inflammation and microbial infections . The study emphasized the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds to establish their clinical relevance.

Properties

CAS No.

73301-21-0

Molecular Formula

C21H24O2S

Molecular Weight

340.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methylbenzene

InChI

InChI=1S/C21H24O2S/c1-17-13-14-21(15-18(17)2,16-19-9-5-3-6-10-19)24(22,23)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3

InChI Key

GPYUHTUELILMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.